

# Unveiling the Structural Landscape of Fluorinated Anthranilate Derivatives: A Comparative Crystallographic Analysis

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## Compound of Interest

Compound Name: *Tert-butyl 4-amino-3-fluorobenzoate*

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structure of key fluorinated aminobenzoate derivatives, offering insights into the impact of fluorine substitution on molecular conformation and crystal packing. While the specific crystal structure for **tert-butyl 4-amino-3-fluorobenzoate** remains elusive in publicly available databases, a detailed examination of the closely related ethyl 4-amino-3,5-difluorobenzoate provides a valuable reference point. This guide will compare its structural parameters with other relevant fluorinated and substituted aromatic compounds.

## Comparative Crystallographic Data

The introduction of fluorine atoms into a molecular scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, making fluorinated compounds highly valuable in medicinal chemistry. The following tables summarize key crystallographic data for ethyl 4-amino-3,5-difluorobenzoate, providing a basis for comparison with other structurally related molecules.

Compound	Ethyl 4-amino-3,5-difluorobenzoate[1][2][3]
Chemical Formula	C <sub>9</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>2</sub>
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 8.527(1) Å, b = 14.789(2) Å, c = 7.399(1) Å
$\alpha = 90^\circ$ , $\beta = 107.59(1)^\circ$ , $\gamma = 90^\circ$	
Volume (Å <sup>3</sup> )	889.1(2)
Z (Molecules per unit cell)	4
Density (calculated) (Mg/m <sup>3</sup> )	1.505
Hydrogen Bonding	N-H...O, N-H...F

#### Selected Bond Lengths and Angles for Ethyl 4-amino-3,5-difluorobenzoate[1][2]

Parameter	Value
C=O Bond Length	1.212(4) Å
N=N Bond Length (in related azobenzene derivative)	1.252(3) Å

## Experimental Protocols

The determination of a crystal structure through X-ray diffraction is a multi-step process that requires meticulous execution. The general workflow, as can be inferred from related studies[4][5][6], is outlined below.

## Synthesis and Crystallization

The synthesis of fluorinated aminobenzoates often involves standard organic chemistry reactions. For instance, the synthesis of 4-amino-3,5-difluorobenzoic acid was achieved by the hydrolysis of 4-amino-3,5-difluorobenzonitrile with sodium hydroxide, followed by acidification.

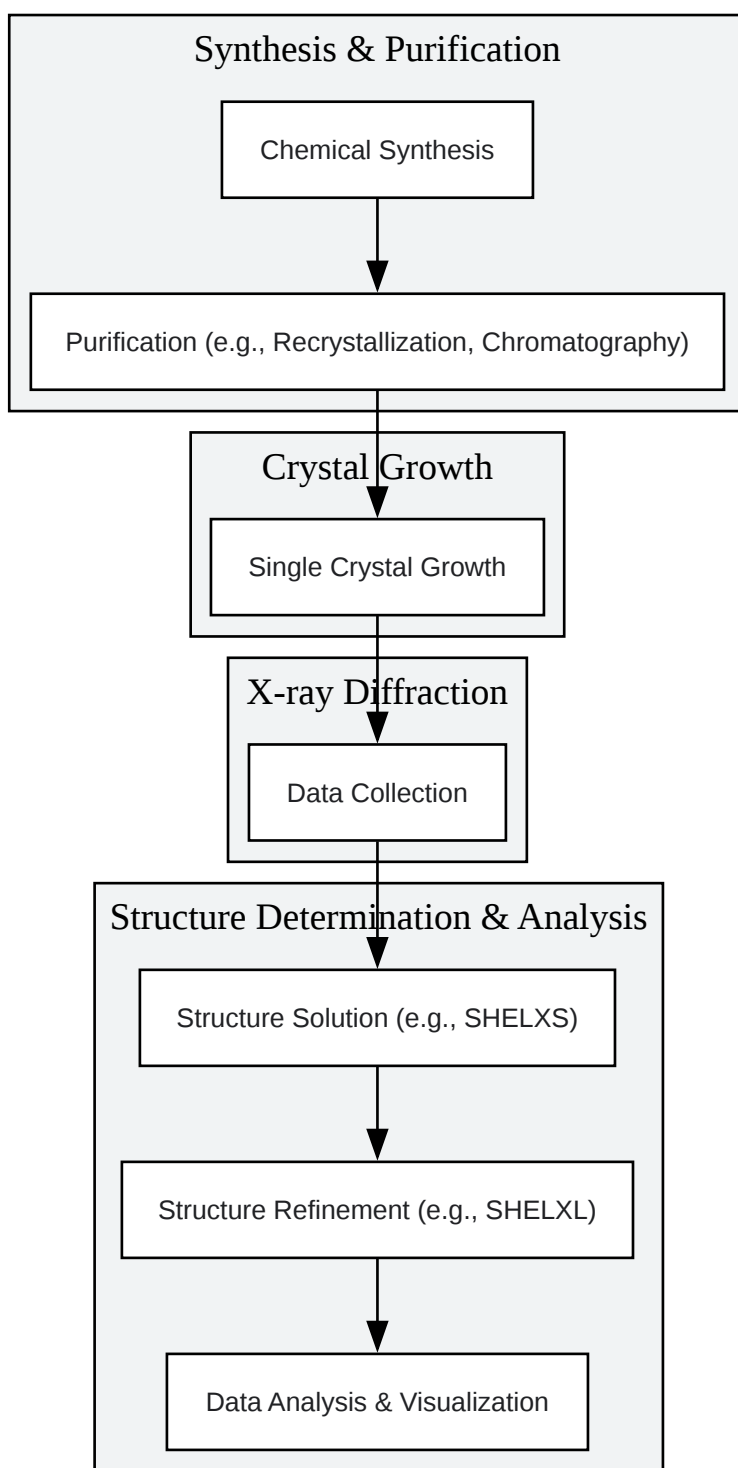
[1] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

## X-ray Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data at various orientations.
- **Structure Solution:** The collected diffraction pattern is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This is often achieved using direct methods software like SHELXS.[4]
- **Structure Refinement:** The initial structural model is refined using software such as SHELXL. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]

## Workflow for X-ray Crystal Structure Determination

The following diagram illustrates the typical workflow from compound synthesis to the final determination and analysis of its crystal structure.



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Caption: Experimental workflow for X-ray crystallography.

## Comparative Analysis and Discussion

The crystal structure of ethyl 4-amino-3,5-difluorobenzoate reveals significant intermolecular interactions, including N-H...O and N-H...F hydrogen bonds, as well as  $\pi$ -stacking interactions. [1][2][3] These interactions play a crucial role in the overall crystal packing. The presence of two ortho-fluorine atoms to the amino group influences the electronic character of the phenyl ring and participates in hydrogen bonding, which can be a key factor in molecular recognition at a biological target.

In comparison to non-fluorinated analogues, the introduction of fluorine can lead to altered molecular conformations and crystal packing arrangements. While direct data for the tert-butyl derivative is unavailable, it is reasonable to hypothesize that the bulky tert-butyl group would introduce significant steric hindrance, potentially disrupting the planar  $\pi$ -stacking interactions observed in the ethyl derivative and leading to a different crystal packing motif. Further research to obtain the crystal structure of **tert-butyl 4-amino-3-fluorobenzoate** would be invaluable to confirm these hypotheses and provide a more complete understanding of the structure-property relationships in this class of compounds.

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